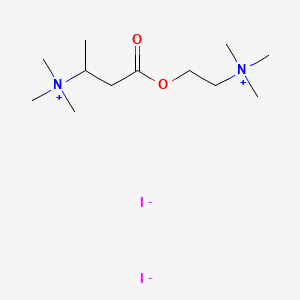

(2-Carboxy-1-methylethyl)trimethylammonium iodide ester with choline iodide

Description

The compound “(2-Carboxy-1-methylethyl)trimethylammonium iodide ester with choline iodide” is a quaternary ammonium salt characterized by a branched carboxyethyl substituent and a trimethylammonium group linked via an ester bond to choline iodide. Its structure combines a carboxylic acid moiety with a positively charged ammonium center, making it amphiphilic.

Properties

CAS No. |

108955-72-2 |

|---|---|

Molecular Formula |

C12H28I2N2O2 |

Molecular Weight |

486.17 g/mol |

IUPAC Name |

trimethyl-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butan-2-yl]azanium;diiodide |

InChI |

InChI=1S/C12H28N2O2.2HI/c1-11(14(5,6)7)10-12(15)16-9-8-13(2,3)4;;/h11H,8-10H2,1-7H3;2*1H/q+2;;/p-2 |

InChI Key |

KRJQOGNCRQKATO-UHFFFAOYSA-L |

Canonical SMILES |

CC(CC(=O)OCC[N+](C)(C)C)[N+](C)(C)C.[I-].[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Carboxy-1-methylethyl)trimethylammonium iodide ester with choline iodide typically involves the esterification of (2-Carboxy-1-methylethyl)trimethylammonium iodide with choline iodide. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Carboxy-1-methylethyl)trimethylammonium iodide ester with choline iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

Reduction: It can be reduced to form alcohols and other reduction products.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2-Carboxy-1-methylethyl)trimethylammonium iodide ester with choline iodide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.

Medicine: Explored for its potential therapeutic applications, including its role in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Carboxy-1-methylethyl)trimethylammonium iodide ester with choline iodide involves its interaction with molecular targets and pathways within biological systems. The compound can act as a precursor to acetylcholine, a neurotransmitter that plays a crucial role in nerve conduction and muscle function. It also participates in lipid metabolism and cellular signaling pathways, contributing to its diverse biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a class of acetylcholine-like quaternary ammonium salts. Key structural variants include:

Structural Insights :

- The carboxy group in the target compound introduces acidity (pKa ~4-5), distinguishing it from acetylcholine iodide’s neutral ester group. This may enhance water solubility but reduce membrane permeability .

- The 1-methylethyl branch provides moderate steric hindrance compared to the 1,1-dimethylethyl variant, balancing solubility and steric effects .

Physicochemical Properties

Thermodynamic Behavior ()

Studies on analogous quaternary ammonium iodides reveal:

- Osmotic coefficients decrease with bulkier substituents (e.g., triethylammonium vs. trimethylammonium) due to reduced ionic mobility .

- Enthalpies of dilution are less exothermic for carboxy-substituted compounds compared to acetoxy analogues, likely due to intramolecular hydrogen bonding stabilizing the dissolved state .

Solubility and Stability

- Acetylcholine iodide : Highly soluble in water (>500 mg/mL) but prone to hydrolysis in basic conditions .

- Target compound : Expected solubility ~200-300 mg/mL (carboxy group increases polarity but reduces ester stability).

- 1,1-Dimethylethyl variant : Lower solubility (~50 mg/mL) due to steric effects .

Biological Activity

(2-Carboxy-1-methylethyl)trimethylammonium iodide ester with choline iodide is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trimethylammonium group and a carboxylic acid moiety. Its molecular formula is C10H22I2N2O2, indicating the presence of iodine, which contributes to its biological activity. The structural representation can be summarized as follows:

- Chemical Name : (2-Carboxy-1-methylethyl)trimethylammonium iodide ester with choline iodide

- Molecular Formula : C10H22I2N2O2

- Molecular Weight : 392.19 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Quaternary ammonium compounds are known for their antimicrobial properties. Studies have shown that the compound exhibits significant antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria.

- Cytotoxicity : Research indicates that this compound can induce cytotoxic effects in cancer cell lines. The mechanism involves the disruption of cellular membranes and interference with intracellular signaling pathways.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Neuroprotection | Reduces oxidative stress in neuronal cells |

Case Studies

-

Antimicrobial Efficacy Study :

A recent study evaluated the antimicrobial efficacy of (2-Carboxy-1-methylethyl)trimethylammonium iodide against various bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as an alternative antimicrobial agent. -

Cytotoxicity Assessment on Cancer Cells :

In vitro experiments conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. -

Neuroprotective Mechanism Investigation :

A study investigating the neuroprotective properties found that the compound could significantly reduce markers of oxidative stress in cultured neuronal cells exposed to neurotoxic agents, highlighting its potential for treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (2-carboxy-1-methylethyl)trimethylammonium iodide ester with choline iodide, and how can purity be optimized?

- Methodological Answer :

- Synthesis Protocol : Begin with stoichiometric esterification under anhydrous conditions, monitoring reaction progress via TLC (thin-layer chromatography) to track intermediate formation . Post-reaction, wash the mixture repeatedly with water to remove ionic byproducts (e.g., unreacted choline iodide or residual trimethylamine derivatives) .

- Purification : Use recrystallization from ether or ethanol to isolate the target compound, ensuring solvent polarity aligns with the product’s solubility profile . Validate purity via melting-point analysis and NMR spectroscopy (¹H/¹³C) to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and ionic properties?

- Methodological Answer :

- Spectroscopic Analysis : Combine ¹H NMR (to identify trimethylammonium protons and ester linkages) and FT-IR (to confirm carboxylate and ammonium peaks). For ionic behavior, conduct conductivity measurements in aqueous solutions to assess dissociation dynamics .

- Chromatographic Validation : Use reverse-phase HPLC with a polar stationary phase to resolve potential impurities, referencing CAS 71-27-2 (related choline derivatives) for comparative retention times .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, humidity)?

- Methodological Answer :

- Stability Testing : Design accelerated degradation studies at 40°C/75% RH (relative humidity) over 4–6 weeks. Monitor hydrolytic degradation via pH shifts in aqueous suspensions and quantify residual ester content using titrimetric methods .

- Data Interpretation : Link instability mechanisms (e.g., ester hydrolysis) to molecular dynamics simulations predicting susceptible bonds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound’s hydration states?

- Methodological Answer :

- Multi-Technique Cross-Validation : Pair TGA (thermogravimetric analysis) with variable-temperature NMR to distinguish bound vs. free water molecules. For ambiguous peaks, employ 2D-COSY or HSQC NMR to resolve overlapping signals .

- Theoretical Frameworks : Apply crystal-field theory to predict hydration-dependent shifts in ionic conductivity, aligning experimental data with computational models (e.g., DFT calculations) .

Q. What experimental designs are optimal for studying the compound’s interaction with biological membranes?

- Methodological Answer :

- Model Systems : Use Langmuir-Blodgett troughs to measure interfacial tension changes upon compound insertion into lipid monolayers. Complement with fluorescence anisotropy to assess membrane fluidity perturbations .

- Control Strategies : Employ embedded experimental designs, where quantitative data (e.g., partition coefficients) are paired with qualitative observations (e.g., microscopy of membrane integrity) to triangulate mechanisms .

Q. How can computational modeling predict the compound’s behavior in novel solvent systems or ionic environments?

- Methodological Answer :

- Molecular Dynamics (MD) Setup : Parameterize force fields using experimental solubility and conductivity data. Simulate solvation shells in ionic liquids (e.g., [BMIM][BF₄]) to predict aggregation tendencies .

- Validation : Compare simulated diffusion coefficients with pulsed-field gradient NMR results, iterating models to reduce RMSD (root-mean-square deviation) below 1.0 Å .

Methodological Principles for Rigorous Inquiry

- Theoretical Anchoring : Link synthesis or stability studies to supramolecular chemistry frameworks (e.g., host-guest interactions) or ionic liquid thermodynamics .

- Data Contradiction Management : Reconcile conflicting results by revisiting experimental conditions (e.g., humidity control during TGA) or employing Bayesian statistics to quantify uncertainty in spectral interpretations .

- Ethical and Technical Rigor : Adhere to safety protocols for quaternary ammonium compounds (e.g., fume-hood use, PPE) and document methodological deviations to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.